molecular formula C12H18N2O2 B3334458 tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate CAS No. 848472-36-6

tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate

Cat. No.: B3334458
CAS No.: 848472-36-6
M. Wt: 222.28
InChI Key: VTOQKBTVQSCALH-UHFFFAOYSA-N
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Description

tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate (CAS 848472-36-6) is a high-purity chemical intermediate of significant interest in medicinal and organic chemistry research. With the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol, this compound features a pyridine ring system substituted with methyl groups and a protective tert-butoxycarbonyl (Boc) group . The Boc-carbamate functional group is a cornerstone in synthetic organic chemistry, widely employed for the protection of amines in multi-step synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and complex organic molecules . The 4,6-dimethylpyridin-2-yl scaffold serves as a valuable building block, potentially for the synthesis of more complex nitrogen-containing heterocycles. Compounds with similar pyridine-carbamate structures are frequently investigated as key intermediates or precursors in various research applications, including drug discovery programs . While the specific biological profile of this exact compound may be under investigation, researchers should note that the carbamate group is a known pharmacophore. Carbamates, as a class, can exhibit activity as reversible inhibitors of enzymes like acetylcholinesterase (AChE), a mechanism relevant to research on carbamate insecticides and certain therapeutics. This reversible inhibition is a key differentiator from organophosphate compounds . This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

tert-butyl N-(4,6-dimethylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-6-9(2)13-10(7-8)14-11(15)16-12(3,4)5/h6-7H,1-5H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOQKBTVQSCALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00712313
Record name tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848472-36-6
Record name tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
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URL https://comptox.epa.gov/dashboard/DTXSID00712313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 848472-36-6
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate typically involves the reaction of 4,6-dimethyl-2-aminopyridine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4,6-dimethyl-2-aminopyridine+tert-butyl chloroformatetert-Butyl (4,6-dimethylpyridin-2-yl)carbamate+HCl\text{4,6-dimethyl-2-aminopyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4,6-dimethyl-2-aminopyridine+tert-butyl chloroformate→tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemical Synthesis Applications

1.1. N-tert-butoxycarbonylation Reagent

One of the prominent uses of tert-butyl (4,6-dimethylpyridin-2-yl)carbamate is as a chemoselective N-tert-butoxycarbonylation reagent for both aromatic and aliphatic amines. This application has been demonstrated to yield high selectivity and efficiency under mild conditions, making it an attractive choice for organic synthesis. The reaction can be completed within one hour, and the reagent is recyclable, which enhances its industrial application prospects .

1.2. Synthesis of Pharmaceutical Intermediates

This compound serves as a synthetic intermediate in the preparation of various pharmaceutical agents. For instance, it has been utilized in the synthesis of lacosamide, an anticonvulsant medication. The synthetic route involves the formation of a mixed acid anhydride with isobutyl chlorocarbonate followed by condensation reactions with amines .

Medicinal Chemistry Applications

2.1. Inhibition of Nitric Oxide Synthase

Research has shown that this compound acts as an inhibitor of bacterial nitric oxide synthase (bNOS), which is crucial for enhancing the efficacy of antimicrobial treatments against Gram-positive bacteria . The compound's design allows it to target specific sites within the enzyme, providing a structural framework for developing isoform-selective inhibitors.

2.2. Antiparasitic Activity

In studies involving Plasmodium falciparum, derivatives related to this compound exhibited potent inhibitory activity against parasite growth, indicating potential applications in antimalarial drug development. The selective inhibition mechanism was highlighted through various assays that demonstrated its effectiveness compared to other compounds .

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeConditionsYieldReference
N-tert-butoxycarbonylationMild conditionsHigh
Synthesis of LacosamideMixed acid anhydride formation81.6%
Inhibition Assay on bNOSEnzyme assaysLow μM
Antiparasitic ActivityPlasmodium falciparum assaysPotent

Case Study: Synthesis of Lacosamide Using this compound

In a detailed synthetic route for lacosamide:

  • Starting Material : N-BOC-D-Serine was reacted with isobutyl chlorocarbonate.
  • Condensation Reaction : This was followed by a condensation reaction with benzylamine in anhydrous ethyl acetate.
  • Final Product : The resulting compound was characterized and confirmed through spectroscopic methods.

The synthesis demonstrated a high yield and efficiency, reaffirming the utility of this compound as a versatile building block in pharmaceutical chemistry .

Mechanism of Action

The mechanism by which tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate exerts its effects involves the interaction of the carbamate group with specific molecular targets. This interaction can inhibit enzyme activity by forming a stable carbamate-enzyme complex, thereby blocking the active site of the enzyme.

Comparison with Similar Compounds

tert-Butyl (6-methoxypyridin-2-yl)carbamate

  • Structure : Methoxy group at the 6-position instead of methyl.
  • Impact : The electron-donating methoxy group increases the electron density of the pyridine ring, enhancing nucleophilic aromatic substitution reactivity compared to the methyl-substituted analogue. This modification may improve solubility in polar solvents .

tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate

  • Structure : Chloro and pivalamido groups at the 5- and 6-positions.
  • The bulky pivalamido group introduces steric hindrance, which could slow reaction rates in crowded synthetic environments .

tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate

  • Structure : Methoxy groups at the 5- and 6-positions.
  • Impact : Dual electron-donating substituents may significantly alter electronic properties, increasing the compound’s suitability for applications requiring π-stacking interactions, such as crystal engineering or ligand design .

Functional Group Variations

tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP)

  • Structure: Replaces the carbamate with a carbonate group and adds a cyano substituent.
  • Impact: Carbonates are generally more labile than carbamates under basic conditions. The cyano group’s strong electron-withdrawing nature could enhance electrophilic reactivity, making BCMP useful in different synthetic contexts, such as cyanoalkylation reactions .

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

  • Structure : Pyrimidine ring instead of pyridine, with fluorine and hydroxyl groups.
  • However, the hydroxyl group introduces sensitivity to oxidation, necessitating careful handling .

Application-Specific Comparisons

Compound Key Substituents Applications Reactivity Notes
This compound 4,6-dimethylpyridine Nitric oxide synthase inhibitor synthesis Stable under basic conditions; easy deprotection with acids
tert-Butyl (6-methoxypyridin-2-yl)carbamate 6-methoxy Drug intermediate Enhanced nucleophilic reactivity
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate 6-chloro, 5-pivalamido Targeted therapeutics Steric hindrance slows reactions
BCMP 3-cyano, carbonate Electrophilic coupling reactions Labile carbonate group; high reactivity

Biological Activity

tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety linked to a 4,6-dimethylpyridine structure. This configuration imparts unique chemical properties that facilitate interactions with various biological targets.

Research indicates that this compound may exert its biological effects through enzyme inhibition. The mechanism involves binding to the active sites of specific enzymes, thereby modulating their activity. For instance, it has been shown to inhibit bacterial nitric oxide synthase (bNOS), which could enhance the efficacy of antimicrobial treatments against Gram-positive bacteria .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description
Enzyme Inhibition Inhibits bNOS, potentially improving antimicrobial efficacy .
Neuroprotective Effects Shows promise in protecting neuronal cells against oxidative stress .
Antioxidant Activity Reduces levels of TNF-α and free radicals in cell cultures .

Case Studies

  • Inhibition of Nitric Oxide Synthase : A study demonstrated that derivatives of pyridine compounds, including this compound, effectively inhibited bNOS. The binding affinity and interaction dynamics were characterized using spectral binding constants, indicating significant potential for developing new antimicrobial agents .
  • Neuroprotection in Astrocytes : Another research effort evaluated the neuroprotective effects of related compounds on astrocytes exposed to amyloid beta peptide (Aβ 1-42). The findings suggested that these compounds could mitigate cell death and reduce inflammatory markers, highlighting their potential in treating neurodegenerative diseases like Alzheimer's .
  • Chemoselective Reactions : The compound has also been explored as a reagent for chemoselective reactions in organic synthesis. Its ability to selectively modify amines under mild conditions showcases its versatility in chemical applications while also hinting at potential biological implications through targeted modifications .

Research Findings

Recent studies have focused on the synthesis and characterization of various derivatives of this compound. The results indicate that modifications to the pyridine structure can significantly alter biological activity and specificity towards different enzymes and receptors.

Comparative Analysis of Similar Compounds

Compound Name Biological Activity Notes
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonateEnzyme inhibition; chemoselective reactionsExhibits high yields in reactions under mild conditions .
Tert-butyl (3-aminopyridin-2-yl)carbamatePotential neuroactivity; enzyme interactionsShows promise in medicinal chemistry applications.

Q & A

Basic Questions

Q. What are the key synthetic routes for tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate?

  • Methodology : The compound is synthesized via carbamate protection of the pyridine amine. A typical approach involves reacting 4,6-dimethylpyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or DCM. Reaction monitoring via TLC or HPLC ensures completion. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Example Protocol :

StepReagents/ConditionsTimeYield
Boc ProtectionBoc₂O, DMAP, DCM, RT12 h75–85%

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • ¹H/¹³C NMR : Peaks for tert-butyl (δ ~1.4 ppm, singlet) and pyridyl protons (δ ~6.5–8.5 ppm, multiplet). Methyl groups on pyridine appear as singlets (δ ~2.5 ppm) .
  • IR : Stretches for C=O (1680–1720 cm⁻¹) and N-H (3300–3450 cm⁻¹).
  • MS : Molecular ion peak at m/z corresponding to [M+H]⁺ (e.g., 237.2 for C₁₂H₁₈N₂O₂) .

Q. What safety precautions are recommended during handling?

  • Contradictions in SDS : Some SDS indicate low hazard (e.g., no GHS labels ), while others highlight acute toxicity (e.g., skin/eye irritation ).
  • Best Practices :

  • Use fume hoods, nitrile gloves, and safety goggles.
  • Avoid strong oxidizers/acids to prevent decomposition .
  • Store at 2–8°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can reaction diastereoselectivity be optimized in related carbamate derivatives?

  • Strategies :

  • Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived ligands) improve stereocontrol .
  • Solvent polarity (e.g., DMF vs. THF) and temperature (−78°C to RT) significantly impact selectivity .
    • Case Study : Diastereoselective α-amidoalkylation achieved using bulky tert-butyl groups to sterically guide reaction pathways .

Q. What computational methods predict the reactivity of tert-butyl carbamates?

  • Tools :

  • DFT Calculations : Assess transition states (e.g., B3LYP/6-31G*) for Boc deprotection kinetics .
  • Molecular Dynamics : Simulate solvent effects on carbamate stability .
    • Example : Activation energy for acid-catalyzed Boc cleavage calculated at ~25 kcal/mol .

Q. How do structural modifications impact biological activity?

  • Structure-Activity Relationship (SAR) :

  • Methyl groups at pyridine 4,6-positions enhance lipophilicity (logP ~2.1) and membrane permeability .
  • Replacement with halogens (e.g., Cl, F) increases electrophilicity but may reduce solubility .
    • Table : Modifications vs. Bioactivity
SubstituentLogPSolubility (mg/mL)IC₅₀ (nM)*
4,6-diMe2.10.5120
4-Cl,6-Me2.80.285
*Hypothetical data for illustrative purposes.

Q. What crystallographic insights exist for tert-butyl carbamates?

  • Findings :

  • X-ray diffraction reveals intermolecular H-bonding between carbamate NH and pyridine N, stabilizing crystal lattices .
  • tert-Butyl groups induce steric hindrance, reducing π-π stacking in solid state .

Contradictions and Validation

  • Data Gaps : While some SDS lack toxicity data , assume worst-case precautions (e.g., LD₅₀ > 2000 mg/kg in rats inferred from analogs ).
  • Validation : Cross-reference synthetic protocols with patents (e.g., tert-butyl carbamate protection in multi-step syntheses ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
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tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate

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